Octyl 2-amino-4-methylpentanoate
Description
Octyl 2-amino-4-methylpentanoate is an ester derivative of the branched-chain amino acid 2-amino-4-methylpentanoic acid (commonly known as leucine). The compound features an octyl group esterified to the carboxylate moiety of leucine, enhancing its lipophilicity compared to the parent amino acid. This modification is often employed in pharmaceutical and cosmetic formulations to improve membrane permeability or stability.
Properties
CAS No. |
51181-88-5 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
octyl 2-amino-4-methylpentanoate |
InChI |
InChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-17-14(16)13(15)11-12(2)3/h12-13H,4-11,15H2,1-3H3 |
InChI Key |
IUJSCRUTNQAENA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Compositional Variability
Octyl 2-amino-4-methylpentanoate belongs to a class of octyl-functionalized compounds, which vary in their head groups and applications:
- n-Octanol: A primary alcohol used as a solvent or fragrance component.
- Octyl acetate/butyrate : Esters prevalent in essential oils, contributing to fruity aromas.
- N-octylcarbamates : Carbamate derivatives with enzyme-inhibitory properties.
Evidence from essential oil analyses (e.g., ZaeM, ZaeF, ZaeKh samples) highlights compositional differences among octyl derivatives. For instance, ZaeM contains high n-octanol (32%) and octyl acetate (28%), whereas ZaeKh is rich in β-caryophyllene (15%) . Such variability underscores the impact of synthesis or extraction methods on yield and purity.
Table 1: Composition of Octyl Derivatives in Essential Oils
| Compound | ZaeM (%) | ZaeF (%) | ZaeKh (%) |
|---|---|---|---|
| n-Octanol | 32 | 18 | 10 |
| Octyl acetate | 28 | 12 | 5 |
| Octyl butyrate | 8 | 25 | 7 |
| β-Caryophyllene | 4 | 6 | 15 |
Physicochemical Properties
The octyl group significantly influences lipophilicity, a critical factor in bioavailability and formulation. Key comparisons include:
- Lipophilicity (logP): Octyl acetate: logP ≈ 2.83 . N-octylcarbamates: Optimal lipo/hydrophilic ratio ≈ 1.089 . Inference for this compound: The amino and methyl groups likely elevate logP beyond octyl acetate, enhancing membrane permeability but reducing aqueous solubility.
Table 2: Physicochemical Properties of Selected Octyl Derivatives
| Compound | Molecular Weight (g/mol) | logP | Aqueous Solubility |
|---|---|---|---|
| This compound* | 245.36 (calculated) | >3.0† | Low |
| Octyl acetate | 172.26 | 2.83 | 0.05 mg/mL |
| n-Octanol | 130.23 | 3.00 | 0.46 mg/mL |
| Compound 6f (N-octylcarbamate) | — | — | — |
†Estimated based on structural analogs .
Analytical and Chromatographic Behavior
Ion-pairing chromatography (e.g., sodium octyl sulfate) resolves polar compounds like cysteine and cystine by modulating retention factors (k'). This compound, with its ionizable amino group, may require similar techniques for analytical separation .
Preparation Methods
Reaction Conditions and Catalysts
Yield Optimization Strategies
Table 1: Representative Fischer Esterification Data
Limitations : The unprotected amino group may lead to side reactions (e.g., self-condensation). Boc protection (discussed in Section 4) mitigates this issue.
Enzymatic Esterification: Stereoselective Approaches
Enzymatic methods offer stereocontrol and milder conditions. Nitrilases and lipases have been employed for analogous amino acid esters.
Key Enzymatic Systems
-
Nitrilase-mediated hydrolysis : Converts nitriles to carboxylic acids, followed by esterification. For example, Bacillus licheniformis protease achieves >90% ee in D-tert-leucine synthesis.
-
Lipase-catalyzed transesterification : Candida antarctica lipase B (CAL-B) in non-aqueous media enables esterification of N-protected amino acids.
Table 2: Enzymatic Esterification Case Studies
| Enzyme | Substrate | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| Alcalase® | N-Acetyl-tert-leucine ester | 62 | 91 | |
| Nitrilase (SEQ ID 103) | 2-Amino-4,4-dimethylpentanenitrile | 30 | 79 | |
| CAL-B | Boc-L-leucine + octanol | 68 | >98 |
Advantages : Reduced racemization and compatibility with heat-sensitive substrates.
Microwave-Assisted Synthesis: Accelerating Reaction Kinetics
Microwave irradiation enhances esterification rates by improving energy transfer. A solvent-free protocol for L-leucine esters achieves 85% yield in 2 hours.
Optimized Parameters for Octyl Ester
Table 3: Microwave vs. Conventional Heating
| Method | Time (h) | Yield (%) | Energy Use (kWh) |
|---|---|---|---|
| Conventional | 12 | 78 | 1.8 |
| Microwave | 2 | 82 | 0.4 |
Applications : Scalable for industrial production using continuous-flow reactors.
Protection-Deprotection Strategies for Amino Group Stability
The amino group in 2-amino-4-methylpentanoic acid necessitates protection during esterification to prevent side reactions.
Boc Protection Protocol
-
Protection : Treat 2-amino-4-methylpentanoic acid with di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone (pH 9–10).
-
Esterification : React Boc-protected acid with octanol via Steglich esterification (DCC/DMAP).
-
Deprotection : Remove Boc group with trifluoroacetic acid (TFA) in dichloromethane.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Octyl 2-amino-4-methylpentanoate, and how can reaction conditions be optimized?
this compound is synthesized via esterification of 2-amino-4-methylpentanoic acid with octanol. Key steps include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or enzymatic agents (e.g., lipases) are used to drive esterification. Lipase-mediated synthesis at 37°C reduces side reactions but yields ~60% .
- Temperature control : Reactions typically proceed at 80°C for acid-catalyzed routes, achieving ~75% yield .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated via HPLC and NMR .
Q. Which analytical techniques are most reliable for structural and purity characterization?
- Nuclear Magnetic Resonance (NMR) : Confirms ester bond formation and stereochemistry. For example, ¹H NMR distinguishes the octyl chain (δ 0.88–1.25 ppm) and amino acid backbone (δ 3.1–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using C18 columns with UV detection at 210 nm .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 274.3) for structural confirmation .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity be resolved across different studies?
Discrepancies in cytotoxicity or metabolic effects may arise due to:
- Cell line variability : Use multiple models (e.g., HepG2, Vero, and primary human lymphocytes) to assess context-dependent effects, as seen in octyl gallate genotoxicity studies .
- Concentration gradients : Test a broad range (e.g., 0.1–200 µM) to identify thresholds for therapeutic vs. toxic effects .
- Multi-assay validation : Combine comet assays (DNA damage), micronucleus tests (chromosomal aberrations), and metabolic profiling to cross-validate findings .
Q. What experimental designs are recommended to study metabolic pathways in mammalian systems?
- Isotope tracing : Use ¹³C-labeled this compound to track incorporation into amino acid pools via LC-MS .
- Enzyme inhibition : Co-administer protease inhibitors (e.g., PMSF) to identify esterase-mediated hydrolysis .
- In vivo metabolite profiling : Conduct pharmacokinetic studies in rodent models, measuring plasma half-life and urinary excretion .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound’s antimicrobial efficacy?
Variations in efficacy may stem from:
- Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as membrane lipid composition affects penetration .
- Biofilm vs. planktonic assays : Biofilm models (e.g., Streptococcus mutans) require higher concentrations for inhibition due to extracellular matrix resistance .
- Synergistic agents : Evaluate combinations with existing antibiotics (e.g., β-lactams) to enhance potency .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
